Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound consists of an azetidine ring, a piperidine moiety, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride typically involves the reaction of azetidine with piperidine derivatives under controlled conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the carboxylate functionality. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps may include crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the azetidine moiety.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized azetidine or piperidine compounds .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is also explored for its potential biological activities. It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate): This compound shares a similar piperidine moiety but differs in the functional groups attached to the piperidine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another related compound with a piperazine ring instead of an azetidine ring.
Uniqueness: Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride is unique due to its combination of an azetidine ring and a piperidine moiety. This structural arrangement provides distinct reactivity and binding properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H27ClN2O2 |
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Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11;/h11-12,15H,4-10H2,1-3H3;1H |
InChI Key |
NFPSYLVRMLXIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2.Cl |
Origin of Product |
United States |
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